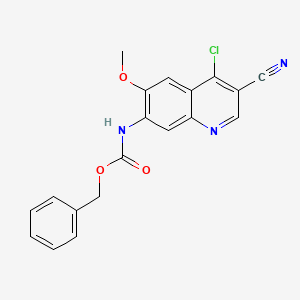
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) is a chemical compound with the molecular formula C19H14ClN3O3. It is known for its unique structure, which includes a quinoline ring substituted with chloro, cyano, and methoxy groups, and a phenylmethyl ester moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Substitution Reactions: The chloro, cyano, and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carbamic acid with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, methyl ester
- Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, ethyl ester
Uniqueness
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) is unique due to its specific substitution pattern on the quinoline ring and the presence of the phenylmethyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C19H14ClN3O3 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
benzyl N-(4-chloro-3-cyano-6-methoxyquinolin-7-yl)carbamate |
InChI |
InChI=1S/C19H14ClN3O3/c1-25-17-7-14-15(22-10-13(9-21)18(14)20)8-16(17)23-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,23,24) |
InChIキー |
JYIHOLVMYKVANP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















